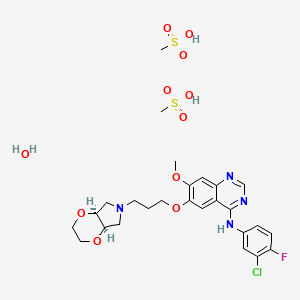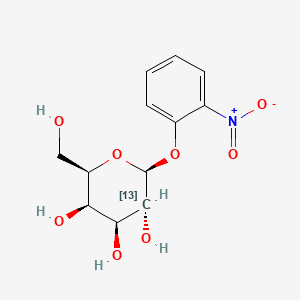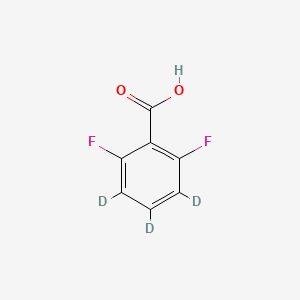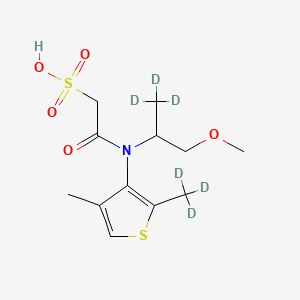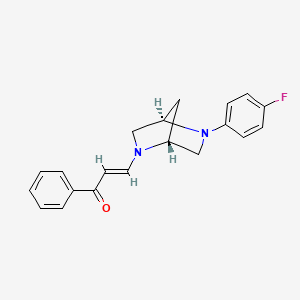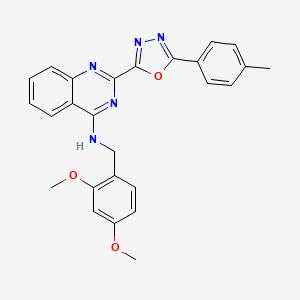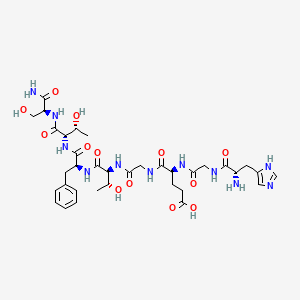
(2E,9Z)-Octadeca-2,9-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,9Z)-Octadeca-2,9-dienoic acid is a polyunsaturated fatty acid with a unique structure characterized by two double bonds located at the 2nd and 9th positions in the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,9Z)-Octadeca-2,9-dienoic acid typically involves the use of specific catalysts and reaction conditions to ensure the correct configuration of the double bonds. One common method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the precise formation of the double bonds at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar catalytic processes. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,9Z)-Octadeca-2,9-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.
Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in a saturated fatty acid.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E,9Z)-Octadeca-2,9-dienoic acid is used as a precursor for the synthesis of various complex molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology
In biological research, this compound is studied for its role in cellular processes and its potential as a bioactive molecule. It has been investigated for its effects on cell membranes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has been studied for its anti-inflammatory and antioxidant effects, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2E,9Z)-Octadeca-2,9-dienoic acid involves its interaction with cellular membranes and signaling pathways. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes and receptors. Additionally, its antioxidant properties help in scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,9Z,12Z)-Octadeca-2,9,12-trienoic acid: This compound has an additional double bond at the 12th position, which can alter its chemical and biological properties.
(2E,9Z)-Hexadeca-2,9-dienoic acid: This compound has a shorter carbon chain, which affects its physical and chemical characteristics.
Uniqueness
(2E,9Z)-Octadeca-2,9-dienoic acid is unique due to its specific double bond configuration and chain length. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H32O2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(2E,9Z)-octadeca-2,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,16-17H,2-8,11-15H2,1H3,(H,19,20)/b10-9-,17-16+ |
Clé InChI |
JUDVSKZBHCGCJO-WXYFSRDHSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCC/C=C/C(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



